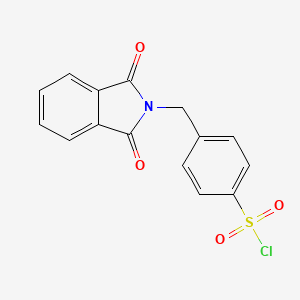
4-(1,3-Dioxo-1,3-dihydroisoindol-2-ylmethyl)benzenesulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride is a complex organic compound characterized by the presence of a phthalimide group linked to a benzenesulfonyl chloride moiety
準備方法
The synthesis of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride typically involves multiple steps. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the phthalimide group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride has diverse applications in scientific research:
作用機序
The mechanism of action of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products . The phthalimide group can also participate in electron transfer reactions, contributing to the compound’s overall reactivity .
類似化合物との比較
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride can be compared with other similar compounds such as:
4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-methoxypyridinium tetrafluoroborate: This compound shares the phthalimide group but differs in the substituent groups, leading to different reactivity and applications.
N-isoindoline-1,3-diones: These compounds have similar core structures but vary in their substituents, affecting their chemical properties and uses.
The uniqueness of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]-1-benzenesulfonyl Chloride lies in its combination of the phthalimide and benzenesulfonyl chloride groups, which confer distinct reactivity and versatility in various applications .
特性
分子式 |
C15H10ClNO4S |
|---|---|
分子量 |
335.8 g/mol |
IUPAC名 |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H10ClNO4S/c16-22(20,21)11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
InChIキー |
YRTKQKYYOCBYAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



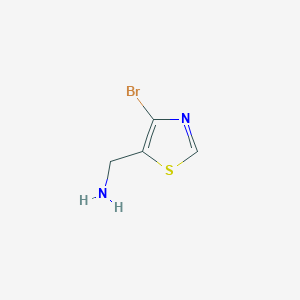


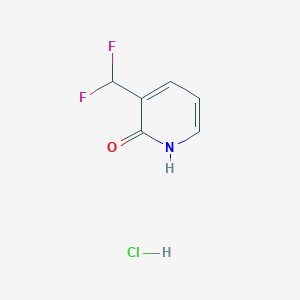
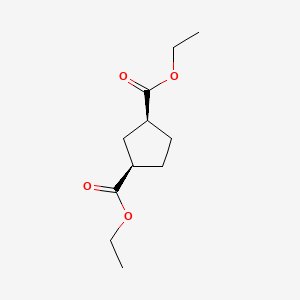
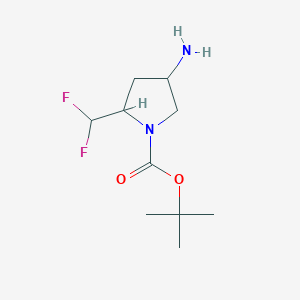
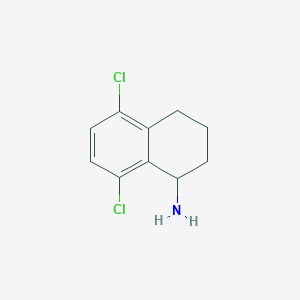
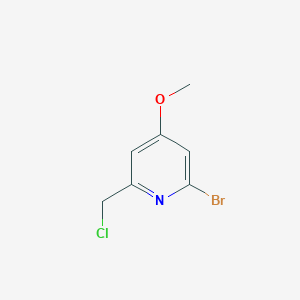
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
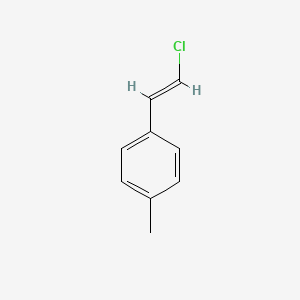
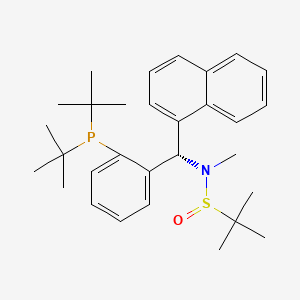
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)

